1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene 1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15902056
InChI: InChI=1S/C17H10F4/c18-15-10-4-6-11-5-3-8-13(16(11)15)12-7-1-2-9-14(12)17(19,20)21/h1-10H
SMILES:
Molecular Formula: C17H10F4
Molecular Weight: 290.25 g/mol

1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene

CAS No.:

Cat. No.: VC15902056

Molecular Formula: C17H10F4

Molecular Weight: 290.25 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene -

Specification

Molecular Formula C17H10F4
Molecular Weight 290.25 g/mol
IUPAC Name 1-fluoro-8-[2-(trifluoromethyl)phenyl]naphthalene
Standard InChI InChI=1S/C17H10F4/c18-15-10-4-6-11-5-3-8-13(16(11)15)12-7-1-2-9-14(12)17(19,20)21/h1-10H
Standard InChI Key XOHQGVHOHUQBIJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC=CC3=C2C(=CC=C3)F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The compound’s molecular framework combines a naphthalene backbone with two distinct substituents: a fluorine atom and a 2-(trifluoromethyl)phenyl group. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₇H₁₀F₄
Molecular Weight290.25 g/mol
IUPAC Name1-fluoro-8-[2-(trifluoromethyl)phenyl]naphthalene
SMILESC1=CC2=C(C(=C1)C3=CC=CC=C3C(F)(F)F)C=CC=C2F

The fluorine atom at position 1 enhances electron-withdrawing effects, while the 2-(trifluoromethyl)phenyl group introduces steric bulk and additional electronegativity. This combination influences reactivity in cross-coupling reactions and supramolecular interactions .

Synthetic Pathways and Optimization

Suzuki–Miyaura Coupling

The synthesis of polyaromatic fluorinated compounds often employs palladium-catalyzed Suzuki–Miyaura coupling. For 1-fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene, a plausible route involves:

  • Aryl Halide Preparation: Bromination of 1-fluoronaphthalene at position 8.

  • Organoboron Reagent Synthesis: Generation of 2-(trifluoromethyl)phenylboronic acid.

  • Coupling Reaction: Reaction under inert atmosphere with Pd(PPh₃)₄ catalyst and a base (e.g., K₂CO₃) in tetrahydrofuran/water .

Key challenges include regioselectivity in halogenation and minimizing defluorination during coupling. Optimized conditions reported for analogous systems suggest yields of 70–85% at 80–100°C .

Alternative Methods

  • Ullmann Coupling: Copper-mediated coupling of 1-fluoro-8-iodonaphthalene with 2-(trifluoromethyl)phenyl derivatives, though less efficient than palladium catalysis.

  • Direct Fluorination: Electrophilic fluorination using Selectfluor® on pre-coupled intermediates, though this risks over-fluorination .

Physicochemical Properties

Spectroscopic Data

While direct NMR data for this isomer is scarce, related compounds provide insights:

  • ¹H NMR: Aromatic protons in the naphthalene core typically resonate at δ 7.2–8.5 ppm, with splitting patterns dependent on substituent positions .

  • ¹⁹F NMR: The trifluoromethyl group resonates near δ -60 ppm, while the fluorine at position 1 appears at δ -110 to -120 ppm .

Thermal Stability

Differential scanning calorimetry (DSC) of similar fluorinated naphthalenes reveals melting points of 120–150°C and decomposition temperatures exceeding 300°C, suggesting robustness for high-temperature applications.

Applications in Materials Science

Fluorinated Polymer Additives

The compound’s trifluoromethyl group enhances hydrophobicity and thermal stability in polymers. For example, blending 5–10 wt% into poly(methyl methacrylate) increases glass transition temperature (Tg) by 15–20°C, as observed in analogous systems.

Organic Electronics

Fluorinated aromatics are employed in organic light-emitting diodes (OLEDs) as electron-transport layers. Theoretical calculations for this compound predict a HOMO-LUMO gap of 3.2–3.5 eV, suitable for hole-blocking applications .

Comparison with Structural Isomers

The position of the trifluoromethyl group (ortho vs. meta/para) significantly impacts properties:

IsomerMelting Point (°C)HOMO-LUMO Gap (eV)
1-Fluoro-8-(2-(trifluoromethyl)phenyl)naphthalene135–140 (predicted)3.3 (predicted)
1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene125–1303.1
1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene145–1503.4

Ortho-substitution introduces steric hindrance, reducing crystalline packing efficiency compared to para-substituted analogs .

Challenges and Future Directions

  • Synthetic Scalability: Current methods require optimization for kilogram-scale production. Continuous flow reactors may improve yield and purity .

  • Biological Profiling: While antimicrobial activity is observed in similar compounds (e.g., MIC = 2–5 µg/mL against S. aureus), targeted studies on this isomer are needed .

  • Computational Modeling: Density functional theory (DFT) could predict interaction mechanisms with biological targets or polymer matrices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator